5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
Description
This compound is a structurally complex heterocyclic molecule belonging to the imidazo[1,2-c]quinazolinone class. Its core structure comprises a fused bicyclic system (imidazole and quinazoline rings) with multiple substituents:
- Sulfanyl group: A 2-chloro-6-fluorobenzyl moiety attached via a sulfur atom at position 3.
- Isopropyl group: At position 3, contributing steric bulk and hydrophobicity.
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O3S/c1-11(2)19-21(28)26-20-12-8-17(29-3)18(30-4)9-16(12)25-22(27(19)20)31-10-13-14(23)6-5-7-15(13)24/h5-9,11,19H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLICHUYYXUDLCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a novel derivative in the quinazoline family, known for its diverse biological activities. This article synthesizes available research findings on its biological activity, focusing on its potential as an antifungal agent and its effects on cancer cell proliferation.
- Molecular Formula : C22H22ClFN3O3S
- Molecular Weight : 461.94 g/mol
- CAS Number : 1024594-03-3
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, particularly focusing on its antifungal and anticancer properties.
Antifungal Activity
Research indicates that compounds similar to the target compound exhibit significant antifungal activity. For instance, studies have shown that quinazoline derivatives can inhibit the growth of fungi such as Candida and Aspergillus species. The minimum inhibitory concentration (MIC) for certain quinazoline derivatives was reported at 12.5 μg/mL against these pathogens .
Table 1: Antifungal Activity of Quinazoline Derivatives
| Compound Name | MIC (μg/mL) | Target Species |
|---|---|---|
| Compound A | 12.5 | Candida albicans |
| Compound B | 12.5 | Aspergillus niger |
| Compound C | 25 | Cryptococcus neoformans |
Anticancer Activity
The compound's potential as an anticancer agent has been highlighted in several studies. A recent investigation into quinazoline derivatives demonstrated their ability to induce apoptosis in cancer cells, which is crucial for inhibiting tumor growth. The study evaluated the anti-proliferative activity against various cancer cell lines, including glioblastoma and colorectal carcinoma .
Table 2: Anti-Proliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| LN-229 (glioblastoma) | 10 | Target Compound |
| HCT-116 (colorectal) | 15 | Target Compound |
| NCI-H460 (lung cancer) | 20 | Target Compound |
The mechanism by which quinazoline derivatives exert their biological effects often involves the inhibition of key kinases involved in cell signaling pathways. This inhibition can lead to disrupted cellular processes such as proliferation and survival in cancer cells . The target compound is hypothesized to interact with specific kinases based on structural similarities with other known inhibitors.
Case Studies
- Case Study on Antifungal Efficacy : In a controlled study, the antifungal efficacy of various quinazoline derivatives was tested against clinical isolates of Candida. The results indicated that modifications to the benzyl group significantly enhanced antifungal potency.
- Case Study on Cancer Cell Lines : Another study evaluated the effects of the compound on human cancer cell lines using MTT assays to determine cell viability post-treatment. The findings suggested a dose-dependent response with notable cytotoxicity observed at lower concentrations compared to traditional chemotherapeutics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues from the quinazoline and triazoloquinazoline families are compared below, focusing on substituent effects and reported biological activities.
Key Observations:
Substituent Impact on Activity :
- Halogenated groups : The target compound’s 2-chloro-6-fluorobenzylsulfanyl group mirrors the halogenated motifs in SC-558 (1e), which is critical for COX-2 selectivity . However, SC-558’s sulfonamide group enhances hydrogen bonding, absent in the target compound.
- Methoxy vs. Methyl : The target’s 8,9-dimethoxy groups contrast with the methyl group in compound 9f . Methoxy groups may improve solubility and π-π stacking compared to hydrophobic methyl substituents.
Synthetic Flexibility :
- Derivatives like 8a-b demonstrate how ester modifications enhance solubility, a strategy applicable to the target compound’s isopropyl group, which may hinder aqueous solubility.
Limitations in Evidence:
- No direct pharmacological data (e.g., IC₅₀, binding assays) are available for the target compound.
- Structural comparisons rely on inferred trends from analogues rather than direct experimental comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
